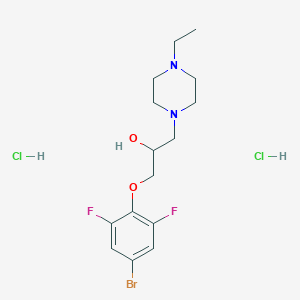![molecular formula C19H15Cl2N3O3S B5154275 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCS-1102, is a synthetic compound that has been studied for its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to modulate the immune system and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as modulate the immune system and promote apoptosis in cancer cells. It has also been shown to have anti-tumor properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is that it has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to develop into a clinically effective drug.
Orientations Futures
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the mechanisms of inflammation and cancer progression. Future studies may also focus on identifying more potent and selective analogs of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine.
Méthodes De Synthèse
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is synthesized through a multi-step process involving the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with piperazine, followed by nitration and reduction reactions. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Propriétés
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-12-5-6-14(15(11-12)24(26)27)22-7-9-23(10-8-22)19(25)18-17(21)13-3-1-2-4-16(13)28-18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBUMPCRYCSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6296877 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)